molecular formula C10H16ClN3O2 B13627948 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

Cat. No.: B13627948
M. Wt: 245.70 g/mol
InChI Key: NLACJBPKRDGZAK-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic organic compound with a unique structure that includes a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloro and methyl substituents. The final step involves the addition of the ethylamino and propanoic acid groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid
  • 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid
  • 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Uniqueness

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both ethylamino and propanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanoic acid

InChI

InChI=1S/C10H16ClN3O2/c1-4-12-8(10(15)16)5-14-7(3)9(11)6(2)13-14/h8,12H,4-5H2,1-3H3,(H,15,16)

InChI Key

NLACJBPKRDGZAK-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C(=C(C(=N1)C)Cl)C)C(=O)O

Origin of Product

United States

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